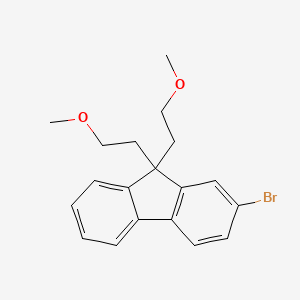
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-methoxyethyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form fluorene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: New fluorene derivatives with different functional groups.
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: Used in the development of OLEDs and OPVs due to its photophysical properties.
Photochemistry: Studied for its light-absorbing and emitting characteristics.
Biology and Medicine
Fluorescent Probes: Potential use in biological imaging due to its fluorescence.
Drug Development: Investigated for its potential as a building block in pharmaceutical compounds.
Industry
Materials Science: Used in the synthesis of polymers and other advanced materials.
Chemical Sensors: Employed in the development of sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene in its applications is primarily based on its ability to absorb and emit light. The bromine atom can participate in various chemical reactions, allowing the compound to be modified for specific applications. The methoxyethyl groups enhance its solubility and processability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Bis(2-methoxyethyl)-9H-fluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-9,9-dimethyl-9H-fluorene: Similar structure but with different substituents, affecting its physical and chemical properties.
Uniqueness
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is unique due to the presence of both bromine and methoxyethyl groups, which confer specific reactivity and solubility properties, making it suitable for a wide range of applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
649724-44-7 |
|---|---|
Molekularformel |
C19H21BrO2 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
2-bromo-9,9-bis(2-methoxyethyl)fluorene |
InChI |
InChI=1S/C19H21BrO2/c1-21-11-9-19(10-12-22-2)17-6-4-3-5-15(17)16-8-7-14(20)13-18(16)19/h3-8,13H,9-12H2,1-2H3 |
InChI-Schlüssel |
JSXLDOGWYATPTP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


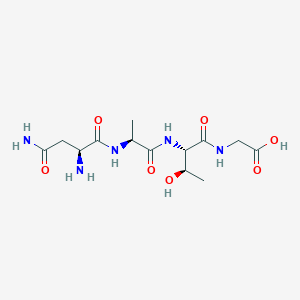
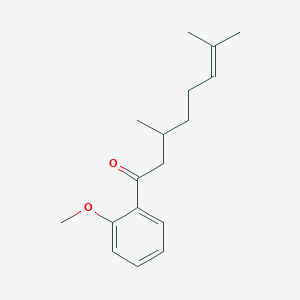
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
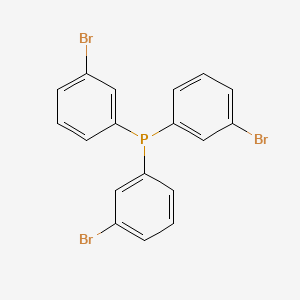
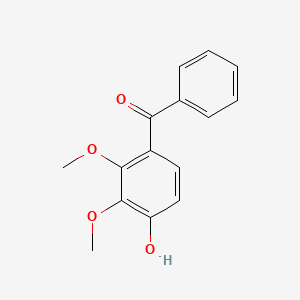
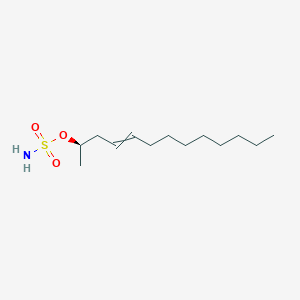
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
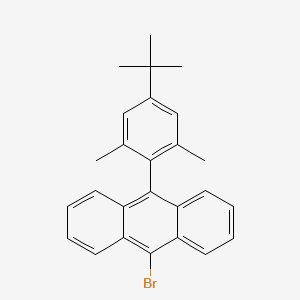
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
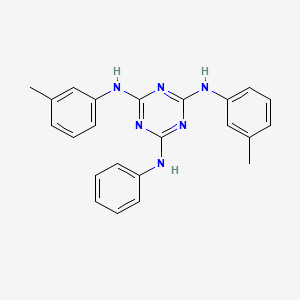
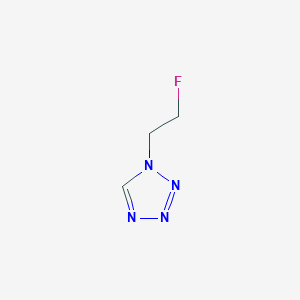
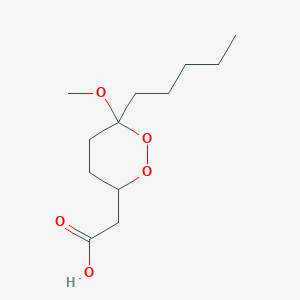
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
